1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Overview
Description
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- is a useful research compound. Its molecular formula is C9H9BrN4O3 and its molecular weight is 301.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-” is an impurity of Linagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a key role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As a DPP-4 inhibitor, the compound would be expected to prevent the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin synthesis and release, and decreased glucagon release, which together result in a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, it prevents the inactivation of incretins, leading to increased insulin release and decreased glucagon release . This has downstream effects on glucose metabolism, resulting in lower blood glucose levels .
Pharmacokinetics
As a dpp-4 inhibitor, it would be expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be expected to be favorable for its role as a DPP-4 inhibitor .
Result of Action
The primary result of the compound’s action is a decrease in blood glucose levels . This is achieved through increased insulin release and decreased glucagon release, which are triggered by the increased concentration of incretin hormones resulting from DPP-4 inhibition .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH levels can affect the stability of the compound, and the presence of certain ions can influence its efficacy . Additionally, the compound’s action may be affected by the individual’s metabolic state, such as whether they are in a fed or fasting state .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the purine derivative and the biomolecules it interacts with .
Cellular Effects
Purine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- at different dosages in animal models are not well studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Purine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- within cells and tissues are not well studied. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Properties
IUPAC Name |
8-bromo-3-methyl-7-(2-oxopropyl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h3H2,1-2H3,(H,12,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAIJKGSCETHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353459 | |
Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101072-01-9 | |
Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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